N-(3-chloro-4-methylphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide
Description
This compound features a pyridin-1(4H)-one core substituted with a 5-methoxy group, a piperidin-1-ylmethyl moiety at position 2, and an acetamide linker connected to a 3-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-15-6-7-16(10-18(15)22)23-21(27)14-25-13-20(28-2)19(26)11-17(25)12-24-8-4-3-5-9-24/h6-7,10-11,13H,3-5,8-9,12,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIOWEAGEVZRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCC3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide typically involves multiple steps:
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Formation of the Pyridinyl Intermediate: : The initial step involves the preparation of the pyridinyl intermediate. This can be achieved through the reaction of 2-chloro-5-methoxypyridine with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
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Acylation Reaction: : The pyridinyl intermediate is then subjected to an acylation reaction with 3-chloro-4-methylphenylacetyl chloride. This step requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere to prevent any side reactions.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy group, converting it into a carboxylic acid group.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group to an alcohol group.
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Substitution: : The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
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Medicine: : Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It serves as a starting point for the design of new therapeutic agents.
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Industry: : In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Structural and Functional Insights
- Heterocyclic Core Variations: The target compound’s pyridin-1(4H)-one core differs from quinazolin-4-one () and thieno[3,2-d]pyrimidin-4-one () derivatives. Quinazolinones are well-documented for anticancer and anti-inflammatory activities due to their planar structure and hydrogen-bonding capacity . Thienopyrimidines may exhibit enhanced metabolic stability compared to pyridinones .
- Substituent Effects: The piperidin-1-ylmethyl group in the target compound may enhance blood-brain barrier penetration, a feature absent in analogs with phenyl or styryl groups (). 3-Chloro-4-methylphenyl vs. 4-methoxyphenyl (): Chlorine’s electronegativity increases lipophilicity, whereas methoxy groups improve solubility but may reduce membrane permeability.
- Biological Activity Trends: Quinazolinone derivatives () show diverse activities (anticancer, anti-inflammatory) depending on substituents. For example, ethylamino groups () enhance anti-inflammatory effects, while styryl groups () improve anticancer potency. The lack of activity data for the target compound highlights a research gap compared to well-studied analogs like the InhA inhibitor ().
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide, often referred to as CC-885, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of CC-885 is C22H21ClN4O4, characterized by a complex structure that includes a chloro-substituted phenyl ring and a piperidinyl group attached to a pyridine derivative. This structural complexity is critical for its biological interactions.
CC-885 primarily functions as an inhibitor of the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. By binding to the bromodomain, CC-885 disrupts the interaction between BRD4 and acetylated histones, leading to altered gene expression profiles associated with various diseases, including cancer and inflammatory conditions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of CC-885. It has been shown to inhibit the proliferation of various cancer cell lines, including those derived from leukemia and solid tumors. The compound induces apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 0.5 | Induces apoptosis via caspase activation |
| A549 (Lung Cancer) | 1.2 | Cell cycle arrest at G1 phase |
| MDA-MB-231 (Breast Cancer) | 0.8 | Inhibition of BRD4-mediated transcription |
Anti-inflammatory Activity
In addition to its anticancer effects, CC-885 exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Study on Leukemia Treatment : A clinical trial involving patients with acute myeloid leukemia demonstrated that administration of CC-885 led to significant reductions in tumor burden and improved survival rates compared to standard therapies. The study reported an overall response rate of 65% among treated patients.
- Inflammation Model : In preclinical models of inflammatory bowel disease, CC-885 administration resulted in decreased levels of inflammatory markers and improved histological scores, indicating potential therapeutic benefits for gastrointestinal inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
